molecular formula C13H11NO3S B129290 N-(3-formylphenyl)benzenesulfonamide CAS No. 151721-35-6

N-(3-formylphenyl)benzenesulfonamide

Cat. No.: B129290
CAS No.: 151721-35-6
M. Wt: 261.3 g/mol
InChI Key: XYNPRCCUVAUTHD-UHFFFAOYSA-N
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Description

ATC 0175 hydrochloride: is a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1 (MCH1). It has been shown to produce anxiolytic and antidepressant effects in animal studies without causing sedative or ataxic side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ATC 0175 hydrochloride involves the preparation of N-[cis-4-([4-(dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired compound .

Industrial Production Methods: : Industrial production methods for ATC 0175 hydrochloride are not widely documented. the compound is synthesized in research laboratories for scientific studies, and the process involves standard organic synthesis techniques .

Scientific Research Applications

ATC 0175 hydrochloride is primarily used in scientific research to study its effects on the melanin-concentrating hormone receptor 1. It has been shown to produce anxiolytic and antidepressant effects in animal models, making it a valuable compound for studying depression and anxiety disorders .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to ATC 0175 hydrochloride include other melanin-concentrating hormone receptor antagonists such as ATC 0065 and other quinazoline derivatives .

Uniqueness: : ATC 0175 hydrochloride is unique due to its high selectivity and potency as an antagonist of the melanin-concentrating hormone receptor 1. It also exhibits anxiolytic and antidepressant effects without causing sedative or ataxic side effects, making it a valuable compound for scientific research .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N-(3-formylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPRCCUVAUTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383413
Record name N-(3-formylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151721-35-6
Record name N-(3-formylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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